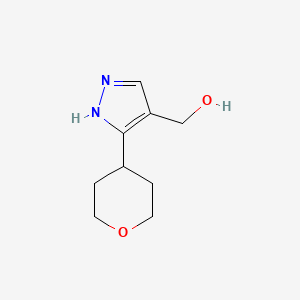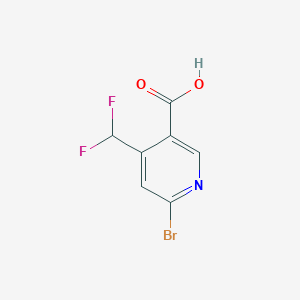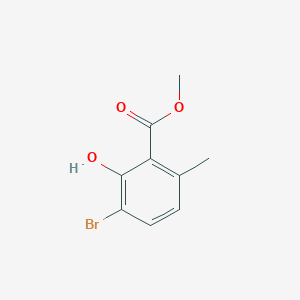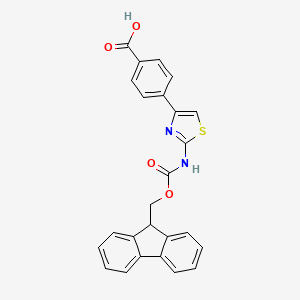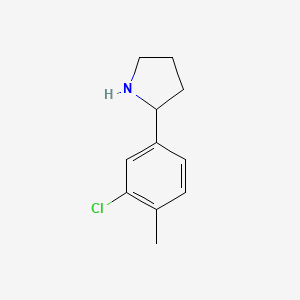
(R)-1-(3-Ethynylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Ethynylphenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of an ethynyl group attached to a phenyl ring and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-phenylethan-1-ol.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where the precursor reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Purification: The product is purified using techniques such as column chromatography to obtain the desired ®-1-(3-Ethynylphenyl)ethan-1-ol.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Sonogashira coupling reaction efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-(3-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst can reduce the ethynyl group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkenes or alkanes.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
®-1-(3-Ethynylphenyl)ethan-1-ol has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-(3-Ethynylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(S)-1-(3-Ethynylphenyl)ethan-1-ol: The enantiomer of ®-1-(3-Ethynylphenyl)ethan-1-ol, differing in the spatial arrangement of atoms.
1-(3-Ethynylphenyl)ethan-1-one: A ketone derivative with similar structural features.
1-(3-Ethynylphenyl)ethanol: The racemic mixture of ®- and (S)-1-(3-Ethynylphenyl)ethan-1-ol.
Uniqueness: ®-1-(3-Ethynylphenyl)ethan-1-ol is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property makes it valuable in the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C10H10O |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(1R)-1-(3-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1 |
Clé InChI |
NDNBTBNOCGSXHL-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC(=C1)C#C)O |
SMILES canonique |
CC(C1=CC=CC(=C1)C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



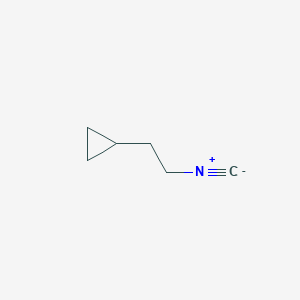

![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
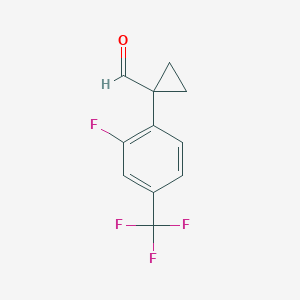
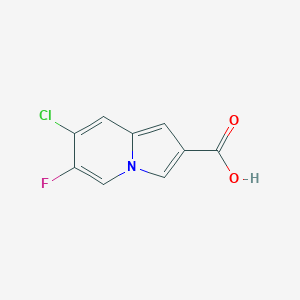
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
